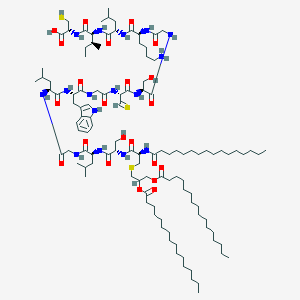
Palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 Pcs cyclic disulfide is a compound that belongs to the class of cyclic disulfide-rich peptides. These peptides are characterized by their unique cyclic structure and the presence of disulfide bonds, which confer remarkable stability and resistance to proteolytic degradation . HIV-1 Pcs cyclic disulfide has garnered significant interest due to its potential therapeutic applications, particularly in the context of HIV-1 treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 Pcs cyclic disulfide typically involves the chemical synthesis of peptide sequences followed by the formation of disulfide bonds. One common approach is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support . After the peptide sequence is complete, the disulfide bonds are formed through oxidative folding, often using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of HIV-1 Pcs cyclic disulfide may involve large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS and the robustness of purification methods make this approach suitable for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 Pcs cyclic disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in the compound can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . Conversely, the thiol groups can be oxidized back to disulfide bonds using oxidizing agents like iodine or hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various nucleophiles can be used to substitute specific functional groups within the peptide sequence.
Major Products Formed
The major products formed from these reactions include the reduced form of the peptide (with free thiol groups) and the oxidized form (with disulfide bonds). Substitution reactions can lead to modified peptides with altered functional groups .
Wissenschaftliche Forschungsanwendungen
HIV-1 Pcs cyclic disulfide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of HIV-1 Pcs cyclic disulfide involves its interaction with HIV-1 protease. The compound binds to the active site of the protease, inhibiting its activity and preventing the cleavage of viral polyproteins into functional proteins . This inhibition disrupts the maturation of the virus, thereby reducing its ability to infect new cells . The disulfide bonds in the compound contribute to its stability and enhance its binding affinity to the protease .
Vergleich Mit ähnlichen Verbindungen
HIV-1 Pcs cyclic disulfide can be compared with other cyclic disulfide-rich peptides, such as cyclotides and θ-defensins . These compounds share similar structural features, including the presence of disulfide bonds and a cyclic backbone. HIV-1 Pcs cyclic disulfide is unique in its specific interaction with HIV-1 protease, making it a promising candidate for HIV-1 treatment .
List of Similar Compounds
- Cyclotides
- θ-Defensins
- Retrocyclins
Eigenschaften
CAS-Nummer |
119320-04-6 |
|---|---|
Molekularformel |
C113H196N16O22S3 |
Molekulargewicht |
2227.1 g/mol |
IUPAC-Name |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
InChI-Schlüssel |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Sequenz |
XSLGLWGXSGKLIC |
Synonyme |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















